

# Technical Support Center: Synthesis of 1-(4-hydroxy-3,5-dimethylphenyl)ethanone

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## Compound of Interest

Compound Name: 4'-Hydroxy-3',5'-  
dimethylacetophenone

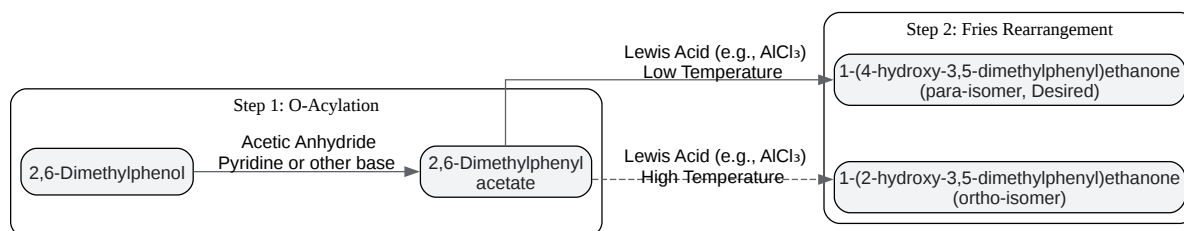
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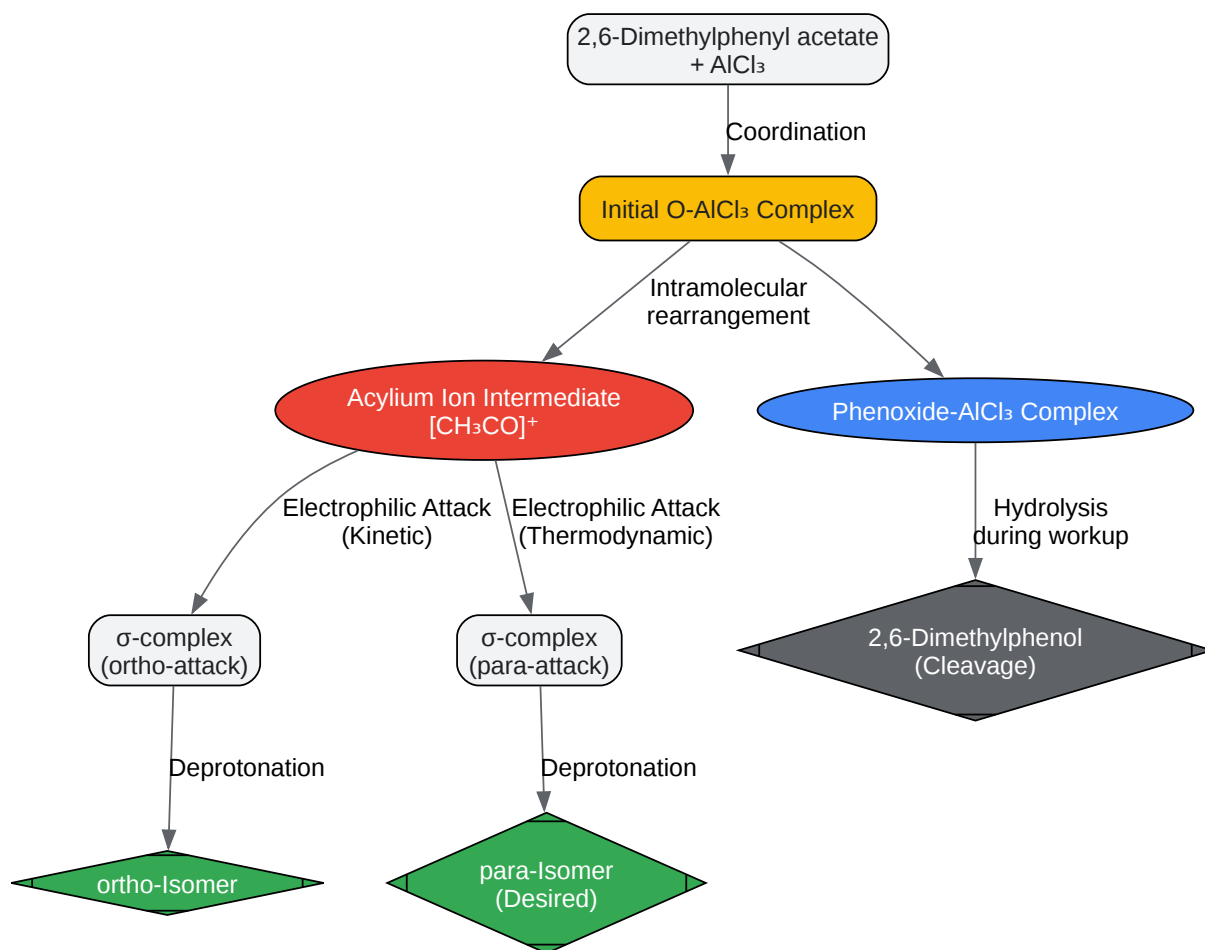
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Welcome to the technical support guide for the synthesis of 1-(4-hydroxy-3,5-dimethylphenyl)ethanone, a key intermediate in various research and development applications. This guide is structured as a series of troubleshooting questions and FAQs to directly address the common challenges encountered during its synthesis, primarily via the Fries Rearrangement of 2,6-dimethylphenyl acetate. Our goal is to provide you with the causal logic behind experimental protocols, enabling you to diagnose issues and optimize your reaction outcomes effectively.

## Core Synthesis Workflow

The most prevalent route to 1-(4-hydroxy-3,5-dimethylphenyl)ethanone involves a two-step process starting from 2,6-dimethylphenol. The phenol is first O-acylated to form the stable ester intermediate, which is then subjected to a Lewis acid-catalyzed Fries Rearrangement to yield the desired C-acylated product.





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